molecular formula C9H8BrNO4 B13686913 3-(2-Bromo-6-nitrophenyl)propanoic Acid

3-(2-Bromo-6-nitrophenyl)propanoic Acid

Cat. No.: B13686913
M. Wt: 274.07 g/mol
InChI Key: WYGJMLYMYFMROC-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-nitrophenyl)propanoic acid typically involves the bromination and nitration of phenylpropanoic acid derivatives. One common method includes the following steps:

    Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: 3-(2-Amino-6-nitrophenyl)propanoic acid, 3-(2-Thio-6-nitrophenyl)propanoic acid.

    Reduction: 3-(2-Bromo-6-aminophenyl)propanoic acid.

    Oxidation: 3-(2-Bromo-6-nitrophenyl)acetic acid.

Scientific Research Applications

3-(2-Bromo-6-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Bromo-6-nitrobenzoic acid: Similar structure but with a benzoic acid moiety instead of a propanoic acid moiety.

    3-(2-Nitrophenyl)propanoic acid:

Uniqueness

3-(2-Bromo-6-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

3-(2-bromo-6-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8BrNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

WYGJMLYMYFMROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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